molecular formula C7H8FNO3S B6261045 N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide CAS No. 1243366-86-0

N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide

Cat. No.: B6261045
CAS No.: 1243366-86-0
M. Wt: 205.2
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Description

N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide: is an organic compound with the molecular formula C(_7)H(_8)FNO(_3)S It is characterized by the presence of a fluorine atom, a hydroxyl group, and a methanesulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoro-2-hydroxyaniline as the primary starting material.

    Sulfonylation: The aniline derivative undergoes sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenylmethanesulfonamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in elucidating biological pathways and mechanisms.

Medicine

This compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and specificity. The hydroxyl and methanesulfonamide groups contribute to its overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyphenyl)methanesulfonamide: Lacks the fluorine atom, resulting in different chemical properties.

    N-(5-chloro-2-hydroxyphenyl)methanesulfonamide: Contains a chlorine atom instead of fluorine, affecting its reactivity and applications.

    N-(5-bromo-2-hydroxyphenyl)methanesulfonamide:

Uniqueness

N-(5-fluoro-2-hydroxyphenyl)methanesulfonamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This makes it particularly valuable in applications requiring high specificity and reactivity.

Properties

CAS No.

1243366-86-0

Molecular Formula

C7H8FNO3S

Molecular Weight

205.2

Purity

95

Origin of Product

United States

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